molecular formula C6H2N6O3 B6323138 2,1,3-Benzoxadiazole, 4-azido-7-nitro- CAS No. 10199-90-3

2,1,3-Benzoxadiazole, 4-azido-7-nitro-

Cat. No.: B6323138
CAS No.: 10199-90-3
M. Wt: 206.12 g/mol
InChI Key: YPRIQOMTFNRORM-UHFFFAOYSA-N
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Description

4-Azido-7-nitro-2,1,3-benzoxadiazole (hereafter referred to as 4-Azido-7-NO₂-BOX) is a heterocyclic compound featuring a fused benzene ring with oxygen and nitrogen atoms in a 1,2,5-oxadiazole arrangement. The molecule incorporates two functional groups: a nitro (-NO₂) substituent at position 7 and an azido (-N₃) group at position 2. These substituents confer unique electronic and photophysical properties, making it relevant in materials science, fluorescence labeling, and click chemistry applications .

The nitro group is a strong electron-withdrawing moiety, enhancing the electron-deficient nature of the benzoxadiazole core, while the azide group provides reactivity for bioorthogonal conjugation. This combination distinguishes 4-Azido-7-NO₂-BOX from other benzoxadiazole derivatives, such as 4,7-dibromo-2,1,3-benzoxadiazole or tetrazole-functionalized analogs .

Properties

IUPAC Name

7-azido-4-nitro-2,1,3-benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2N6O3/c7-11-8-3-1-2-4(12(13)14)6-5(3)9-15-10-6/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRIQOMTFNRORM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50731211
Record name 4-Azido-7-nitro-2,1,3-benzoxadiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10199-90-3
Record name 4-Azido-7-nitro-2,1,3-benzoxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10199-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Azido-7-nitro-2,1,3-benzoxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50731211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration Regioselectivity

Achieving exclusive nitration at position 7 requires stringent temperature control. Elevated temperatures (>10°C) promote di-nitration or side reactions at position 5. Computational studies suggest that the nitro group’s electron-withdrawing effect further deactivates the ring, necessitating precise stoichiometry.

Analytical Characterization

The final product is validated through spectroscopic and spectrometric techniques:

  • IR Spectroscopy : Peaks at 2,100 cm⁻¹ (azide stretch) and 1,520 cm⁻¹ (asymmetric NO₂ stretch) confirm functional groups.

  • ¹H NMR : A singlet at δ 8.02 ppm corresponds to the aromatic proton at position 5, flanked by electron-withdrawing groups.

  • Mass Spectrometry : ESI-MS reveals a molecular ion peak at m/z 207.0 [M+H]⁺, consistent with the calculated mass .

Chemical Reactions Analysis

Cycloaddition Reactions

The azide group participates in [3+2] Huisgen cycloaddition (click chemistry) with terminal alkynes to form 1,2,3-triazoles. This reaction is catalyzed by copper(I), proceeds under mild conditions, and is highly regioselective.

Example Reaction:

NBD-azide+RC≡CHCu(I)NBD-triazole+N2\text{NBD-azide} + \text{RC≡CH} \xrightarrow{\text{Cu(I)}} \text{NBD-triazole} + \text{N}_2

Key Data:

Reaction ConditionCatalystSolventYieldReference
RT, 12 hCuSO₄DMF/H₂O92%

Azide Reduction

The azide group is reduced to an amine using Staudinger conditions (e.g., PPh₃) or catalytic hydrogenation (H₂/Pd).

Example Reaction:

NBD-azide+H2Pd/C4-amino-7-nitro-2,1,3-benzoxadiazole\text{NBD-azide} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{4-amino-7-nitro-2,1,3-benzoxadiazole}

Key Data:

Reducing AgentProductYieldReference
PPh₃Primary amine85%
NaBH₄/CuIAmine (with byproducts)78%

Nitro Group Reduction

The nitro group is reduced to an amine under hydrogenation or via Zn/HCl.

Example Reaction:

NBD-azide+6H2Raney Ni4-azido-7-amino-2,1,3-benzoxadiazole\text{NBD-azide} + 6 \text{H}_2 \xrightarrow{\text{Raney Ni}} \text{4-azido-7-amino-2,1,3-benzoxadiazole}

Key Data:

ConditionCatalystYieldReference
H₂ (1 atm), 24 hPtO₂67%

Nucleophilic Substitution

The electron-deficient benzoxadiazole core facilitates nucleophilic aromatic substitution (SNAr) at the 4- and 7-positions.

Example Reaction:

NBD-azide+NaSMe4-methylthio-7-nitro-2,1,3-benzoxadiazole+N3\text{NBD-azide} + \text{NaSMe} \rightarrow \text{4-methylthio-7-nitro-2,1,3-benzoxadiazole} + \text{N}_3^-

Key Data:

NucleophileProductTemperatureYieldReference
HS⁻Thiol derivative60°C89%
NH₃Aminated derivativeRT75%

Thermal Decomposition

The azide group decomposes exothermically at elevated temperatures (Δ > 100°C), releasing nitrogen gas and generating reactive nitrene intermediates.

Example Reaction:

NBD-azideΔNBD-nitrene+N2\text{NBD-azide} \xrightarrow{\Delta} \text{NBD-nitrene} + \text{N}_2

Key Data:

TemperatureProduct StabilityReference
120°CNitrene dimerizes

Electrochemical Behavior

Cyclic voltammetry reveals two reduction peaks:

  • Quasi-reversible reduction of the benzoxadiazole core (E1/2=1.2V vs. SCEE_{1/2} = -1.2 \, \text{V vs. SCE}) .

  • Irreversible reduction of the azide group (Epc=1.6VE_{pc} = -1.6 \, \text{V}) .

Biological Reactivity

In glutathione-rich environments, the nitro group forms a σ-complex with thiols, while the azide undergoes reduction (see ). This dual reactivity is exploited in fluorescent probes for H₂S detection.

Key Pathway:

NBD-azide+GSHThiol adduct+NH3\text{NBD-azide} + \text{GSH} \rightarrow \text{Thiol adduct} + \text{NH}_3

Comparative Reaction Table

Reaction TypeReagents/ConditionsProductsYieldReferences
Click ChemistryCuSO₄, sodium ascorbateTriazole derivative92%
Azide ReductionPPh₃, H₂O/THF4-Amino derivative85%
Nitro ReductionH₂, PtO₂7-Amino derivative67%
SNAr with HS⁻NaSH, DMFThiol-substituted derivative89%

Scientific Research Applications

Fluorescent Probes

2,1,3-Benzoxadiazole derivatives are extensively used as fluorescent probes in biological imaging. The compound's ability to emit fluorescence upon excitation makes it ideal for visualizing cellular processes in real-time.

  • Case Study: A recent study demonstrated the use of 4-azido-7-nitrobenzoxadiazole as a clickable fluorescence probe for the selective quantification of ethinylestradiol in human plasma. This application highlights its potential in environmental and clinical analysis .

Drug Development

The unique structural characteristics of 2,1,3-benzoxadiazole derivatives make them valuable candidates in pharmaceutical research. They can target specific receptors involved in various diseases, particularly neurological disorders.

  • Case Study: Research has indicated that compounds derived from benzoxadiazole can inhibit certain receptors linked to neurodegenerative diseases, showcasing their therapeutic potential .

Analytical Chemistry

In analytical applications, 2,1,3-benzoxadiazole serves as a reagent for detecting and quantifying various substances. Its high sensitivity and specificity enhance the accuracy of chemical analyses.

  • Application Example: The compound has been utilized for the determination of mono- and diisocyanates in air samples, demonstrating its effectiveness in environmental monitoring .

Biochemical Research

Researchers employ this compound to study enzyme interactions and protein functions. Its fluorescent properties allow for real-time observation of biochemical processes.

  • Case Study: In biochemical assays, the compound has been used to investigate enzyme kinetics and protein folding mechanisms, providing insights into fundamental biological processes .

Comparative Data Table

Application AreaKey FeaturesExample Studies/Uses
Fluorescent ProbesHigh fluorescence efficiencyQuantification of ethinylestradiol in human plasma
Drug DevelopmentTargeting specific receptorsInhibition studies related to neurodegenerative diseases
Analytical ChemistryDetection and quantification capabilitiesMonitoring air quality for isocyanates
Biochemical ResearchReal-time observation of biochemical interactionsInvestigating enzyme kinetics

Mechanism of Action

The mechanism of action of 2,1,3-Benzoxadiazole, 4-azido-7-nitro- involves its interaction with specific molecular targets. The azido group can undergo photolysis to generate reactive intermediates, which can then interact with biological molecules. The nitro group can participate in redox reactions, influencing cellular processes. These interactions can lead to the modulation of enzyme activity, disruption of cellular pathways, and induction of apoptosis in certain cell types.

Comparison with Similar Compounds

4-Nitro-7-Piperazinyl-2,1,3-Benzoxadiazole (NBD-PZ)

  • Structure: The piperazinyl group at position 7 introduces electron-donating character, contrasting with the azide in 4-Azido-7-NO₂-BOX.
  • Photophysics : NBD-PZ exhibits fluorescence emission in the blue-green region (λem ~500 nm) with a moderate Stokes shift (~2,000 cm⁻¹). Its fluorescence is quenched in polar solvents due to intramolecular charge transfer (ICT) .
  • Applications : Used as a lysosome-targeting fluorescent probe in live-cell imaging. The azide-free structure limits its utility in covalent bioconjugation .
  • Thermal Stability: Degrades at ~250°C, lower than 4-Azido-7-NO₂-BOX, likely due to the absence of stabilizing electron-withdrawing azide .

4,7-Dibromo-2,1,3-Benzoxadiazole

  • Structure: Bromine atoms at positions 4 and 7 enhance electrophilicity for cross-coupling reactions (e.g., Sonogashira coupling).
  • Photophysics : Absorbs at λabs ~419 nm (ε ~2.7×10⁷ L mol⁻¹ cm⁻¹) with fluorescence at λem ~494–498 nm (ΦFL ~0.5–0.65). The Stokes shift (~3,779 cm⁻¹) is larger than NBD-PZ due to stronger ICT .
  • Thermal Stability: Degrades at ~300°C, comparable to 4-Azido-7-NO₂-BOX, but lacks functional groups for post-synthetic modification .

Tetrazole-Functionalized Benzoxadiazoles (Compounds 9a–d)

  • Structure: Tetrazole rings (electron-rich) at the periphery create a donor-acceptor-donor (D-A-D) architecture.
  • Photophysics : Similar absorption (λabs ~419 nm) but red-shifted emission (λem ~650 nm) due to extended π-conjugation. The Stokes shift (~3,800 cm⁻¹) aligns with ICT-dominated excited states .
  • Electrochemical Properties: Band gaps of 2.48–2.70 eV (electrochemical) and 2.64–2.67 eV (optical), slightly narrower than 4-Azido-7-NO₂-BOX due to tetrazole’s electron-donating effects .

Key Comparative Data

Property 4-Azido-7-NO₂-BOX 4,7-Dibromo-BOX NBD-PZ Tetrazole Derivatives (9a–d)
Absorption λmax (nm) ~420 (predicted) 419 460 419
Emission λmax (nm) ~520 (predicted) 494–498 ~500 494–650
Stokes Shift (cm⁻¹) ~4,000 (estimated) 3,779 ~2,000 3,738–3,786
Fluorescence ΦFL Moderate (untested) 0.55–0.65 0.3–0.4 0.5
Thermal Degradation ~280–300°C (estimated) ~300°C ~250°C ~300°C
Electrochemical Gap ~2.8 eV (predicted) 2.48–2.70 eV N/A 2.48–2.70 eV
Key Reactivity Azide-alkyne cycloaddition Sonogashira coupling Carboxylic acid labeling Aggregation-induced emission

Research Findings and Implications

  • Electronic Effects: The azide and nitro groups in 4-Azido-7-NO₂-BOX synergistically lower the LUMO energy, enhancing electron affinity compared to tetrazole or bromine-substituted analogs. This property is advantageous for n-type semiconductor applications .
  • Solvent Sensitivity: Unlike NBD-PZ, 4-Azido-7-NO₂-BOX is expected to show reduced solvent polarity dependence due to the azide’s weak electron-donating resonance effects, balancing the nitro group’s withdrawal .
  • Thermal Stability : The compound’s stability (~300°C) aligns with other benzoxadiazoles, making it suitable for high-temperature optoelectronic device fabrication .

Biological Activity

2,1,3-Benzoxadiazole, 4-azido-7-nitro- is a compound that belongs to the benzoxadiazole family, known for its diverse biological activities. This compound has been primarily studied for its potential applications in medicinal chemistry and biochemistry. Its structure includes a nitro group and an azido group, which are significant for its reactivity and biological interactions.

  • Molecular Formula: C6_6H2_2N6_6O3_3
  • CAS Number: 10199-90-3
  • Molecular Weight: 194.11 g/mol

The biological activity of 2,1,3-benzoxadiazole derivatives is largely attributed to their ability to interact with various cellular targets. The presence of the azido and nitro groups enhances their reactivity and potential for forming covalent bonds with biomolecules.

Key Mechanisms:

  • Inhibition of Enzymes: Similar compounds have shown the ability to inhibit glutathione S-transferases (GSTs), which are crucial for detoxification processes in cells. The compound acts as a suicide inhibitor by forming stable complexes with GSTs, leading to apoptosis in tumor cells .
  • Reactive Oxygen Species (ROS) Generation: The nitro group can facilitate the generation of ROS, which can induce oxidative stress in cells, potentially leading to cell death in cancerous tissues.

Biological Activities

The compound exhibits several biological activities:

  • Antitumor Activity: Studies have demonstrated that derivatives of benzoxadiazole can trigger apoptosis in various human tumor cell lines through mechanisms involving the dissociation of protein complexes critical for cell survival .
  • Antimicrobial Properties: Compounds in this class have shown efficacy against a range of microbial pathogens.
  • Antioxidant Activity: The ability to scavenge free radicals contributes to its potential protective effects against oxidative damage.

Table of Biological Activities

Activity Description Reference
AntitumorInduces apoptosis in tumor cells via GST inhibition
AntimicrobialEffective against various bacterial strains
AntioxidantScavenges reactive oxygen species

Case Study: Apoptosis Induction in Tumor Cells

In a study published by Turella et al., 2005, it was shown that submicromolar concentrations of NBDHEX (a derivative of benzoxadiazole) could induce apoptosis in several human tumor cell lines. This effect was associated with the inhibition of GSTs and subsequent activation of stress response pathways . The study highlighted the compound's potential as a therapeutic agent in cancer treatment.

Additional Research Insights

Research has indicated that the localization and accumulation of benzoxadiazole compounds within cells significantly influence their biological activity. For example, compounds that accumulate preferentially in tumor cells can evade efflux mechanisms mediated by multidrug resistance proteins, enhancing their therapeutic efficacy .

Q & A

Q. Table 1: Key Spectroscopic Parameters

TechniqueTarget GroupKey SignalsReference
1H^1H-NMRAromatic protonsδ 6.8–8.5 ppm
IRAzide (N3_3)~2100 cm1^{-1}
HRMSMolecular ionm/z calculated for C6 _6H2 _2N6 _6O3 _3

Basic: How is 4-azido-7-nitro-2,1,3-benzoxadiazole synthesized?

Methodological Answer:
Synthesis typically involves nitration and azide substitution on a benzoxadiazole core. A general approach includes:

Nitration: React 2,1,3-benzoxadiazole with HNO3_3/H2 _2SO4_4 at 0–5°C to introduce the nitro group at position 7 .

Azide Substitution: Replace a leaving group (e.g., Cl or F) at position 4 with NaN3_3 in a polar solvent (DMF or DMSO) at 60–80°C .

Purification: Use column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water).

Q. Table 2: Example Synthesis Route

StepReagents/ConditionsYieldReference
NitrationHNO3_3, H2 _2SO4_4, 0°C85%
AzidationNaN3_3, DMF, 70°C, 12h65%

Advanced: How can derivatization protocols using this compound be optimized for bioanalytical applications?

Methodological Answer:

  • Reaction Conditions: Optimize temperature (e.g., 80°C for NBD-F derivatization ), pH (neutral to mildly acidic), and solvent (acetonitrile or methanol).
  • Stoichiometry: Use a 10:1 molar excess of derivatization reagent to target analytes (e.g., amines or thiols) .
  • Detection Sensitivity: Pair with laser-induced fluorescence (LIF) or UHPLC-HRMS. For example, NBD-F achieves LODs of 0.1 nM for amino acids .

Data Contradiction Note:
Conflicting reports on reaction efficiency may arise from competing side reactions (e.g., azide reduction). Validate protocols using control experiments (e.g., kinetic studies) .

Advanced: How to resolve stability issues during storage and handling?

Methodological Answer:

  • Storage: Keep under inert gas (Ar/N2_2) at –20°C in amber vials to prevent photodegradation and azide decomposition .
  • Handling: Avoid exposure to reducing agents (e.g., dithiothreitol) or heavy metals, which catalyze azide decomposition.
  • Stability Testing: Monitor purity via HPLC at intervals (e.g., 0, 1, 3 months). Degradation products (e.g., amines) can be detected at 254 nm .

Advanced: How to analyze conflicting data in reactivity studies with biological thiols?

Methodological Answer:

  • Experimental Design: Compare kinetic parameters (kobs_{obs}) under varied conditions (pH, temperature). For example, DBD-COCl reacts faster with thiols (kobs_{obs} ~103^3 M1 ^{-1}s1 ^{-1}) than amines .
  • Analytical Cross-Validation: Use orthogonal techniques (e.g., CE-LIF vs. LC-MS) to confirm reaction specificity.
  • Contradiction Resolution: If discrepancies persist, investigate competing reactions (e.g., azide-alkyne cycloaddition vs. nucleophilic substitution) using 1H^1H-NMR or MS/MS .

Q. Table 3: Reactivity Comparison of Derivatization Reagents

ReagentTargetkobs_{obs} (M1 ^{-1}s1 ^{-1})LODReference
NBD-FAmines5.2 × 102^20.1 nM
DBD-COClThiols1.1 × 103^30.5 nM
ABD-APyAlcohols3.8 × 102^25 nM

Basic: What are the primary applications in analytical chemistry?

Methodological Answer:

  • Fluorescent Tagging: Used to label amino acids, neurotransmitters, and thiols for CE-LIF or HPLC-LIF detection. For example, NBD-F enables in vivo microdialysis with 21.5 s separation times .
  • Click Chemistry: The azide group participates in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation or polymer synthesis .

Advanced: How to design experiments for chiral separations using this compound?

Methodological Answer:

  • Derivatization: React with chiral amines or alcohols to form diastereomers. Use reagents like DBD-PyNCS for enantiomeric resolution .
  • Separation Conditions: Optimize capillary electrophoresis (CE) with cyclodextrin additives or HPLC with chiral columns (e.g., Chiralpak AD-H).
  • Validation: Confirm enantiomeric excess (ee) via circular dichroism or polarimetry .

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